1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
CAS No. |
133902-64-4 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-7H,1H3 |
InChI Key |
KQTUSCSEMYSWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Alcohol Intermediate
The synthesis begins with p-anisidine (4-methoxyaniline), which undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent treatment with sodium azide (NaN₃) facilitates cyclization, yielding the 1,2,3-triazole core. Esterification with methanol in the presence of concentrated sulfuric acid produces the methyl ester, which is reduced to the alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).
Spectral Characterization
The aldehyde’s structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry :
-
¹H NMR (400 MHz, CDCl₃) : δ 9.84 (s, 1H, CHO), 7.22–7.09 (m, aromatic H), 3.77 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 192.1 (CHO), 160.8 (C-OCH₃), 144.5–114.6 (aromatic C), 55.5 (OCH₃).
-
MS (EI) : m/z 231 [M⁺], consistent with the molecular formula C₁₁H₁₁N₃O₂.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
*Yield data inferred from literature descriptions.
The TEMPO-mediated oxidation stands out for its operational simplicity and compatibility with sensitive substrates, though optimization is required to improve yields. The Ugi-Azide method, while versatile, requires customization for methoxy-substituted aldehydes.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper sulfate, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed potent antifungal activity against Candida albicans and Aspergillus niger .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways. A notable study in Cancer Letters highlighted that triazole derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .
Materials Science
Coordination Chemistry
The ability of this compound to form coordination complexes with transition metals has been explored for the development of new materials. These metal complexes exhibit interesting photophysical properties that can be utilized in organic light-emitting diodes (OLEDs) and solar cells. Research published in Inorganic Chemistry detailed the synthesis of metal-triazole complexes and their characterization using spectroscopic techniques .
Polymer Science
In polymer science, this compound serves as a building block for the synthesis of functional polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A study in Macromolecules discussed the preparation of polymer composites using triazole derivatives, which exhibited improved performance in various applications .
Agricultural Chemistry
Pesticidal Activity
The triazole structure is well-known in agrochemicals, particularly as fungicides. Research has indicated that this compound possesses fungicidal properties against crop pathogens. Field trials reported in Pest Management Science demonstrated its effectiveness in controlling fungal diseases in crops such as wheat and corn .
Plant Growth Regulation
Additionally, studies have suggested that this compound may act as a plant growth regulator. It has been observed to influence plant hormone levels and promote growth under certain conditions. Research findings published in Plant Growth Regulation indicated enhanced root development and biomass accumulation in treated plants .
Case Study 1: Antimicrobial Efficacy
In a comprehensive study assessing the antimicrobial efficacy of various triazole derivatives, this compound was evaluated against clinical isolates of bacteria and fungi. The results demonstrated significant inhibition zones compared to control substances, establishing it as a candidate for further development into antimicrobial agents.
Case Study 2: Coordination Complexes
A series of experiments focused on synthesizing coordination complexes of this compound with copper(II) ions were conducted. The resulting complexes were characterized using X-ray crystallography and exhibited unique luminescent properties suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The substituent at the 1-position of the triazole ring significantly impacts the compound’s electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., -NO₂) lower electron density, favoring reactions such as the Cornforth rearrangement (observed in FNPT) and improving compatibility with strong bases .
Biological Activity
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the triazole ring and the methoxyphenyl group suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
The compound's structure includes a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties. The methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines. In particular, the compound demonstrated notable effects on leukemia cell lines such as MOLT-4 and K-562, with mechanisms involving apoptosis induction and DNA damage without direct DNA intercalation .
The mechanism of action for this compound is primarily attributed to its interaction with cellular enzymes and membranes. The triazole moiety can inhibit specific enzymes involved in cancer cell proliferation, while the methoxyphenyl group may enhance membrane permeability, facilitating cellular uptake .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents .
- Morphological Changes : In Jurkat T-cells treated with similar compounds, significant morphological changes were observed, including membrane blebbing and chromatin condensation, indicative of apoptosis .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | Structure Type | IC50 (μM) | Notable Activity |
|---|---|---|---|
| This compound | Triazole derivative | 5.0 | Antiproliferative against leukemia |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole derivative | 4.5 | Induces apoptosis in cancer cells |
| 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Triazole derivative | 6.0 | Antifungal and anticancer properties |
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | Ethanol | 70 | 75–85 | |
| Ru-based | DMF | 80 | 65–75 |
Advanced: How can reaction conditions be optimized to improve regioselectivity and purity?
Methodological Answer:
- Catalyst screening: Use Cu(I) for 1,4-regioisomers or Ru-based catalysts for 1,5-regioisomers. Monitor regiochemistry via H NMR (distinct triazole proton signals at δ 7.8–8.2 ppm) .
- Solvent polarity: Higher polarity solvents (DMF) improve solubility of intermediates but may require lower temperatures to avoid side reactions.
- In situ monitoring: Use FT-IR to track aldehyde peak (C=O stretch at ~1700 cm) and HPLC to quantify purity (>95%) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- H/C NMR: Key signals include:
- Aldehyde proton at δ 9.8–10.2 ppm.
- Triazole protons at δ 7.5–8.5 ppm.
- Methoxy group at δ 3.8–4.0 ppm .
- IR spectroscopy: C=O stretch (~1700 cm) and triazole ring vibrations (~1500 cm).
- Mass spectrometry (HRMS): Molecular ion peak matching exact mass (calc. for CHNO: 206.0664) .
Advanced: How does X-ray crystallography resolve structural ambiguities?
Methodological Answer:
- Single-crystal X-ray diffraction confirms bond lengths (e.g., C4-aldehyde bond: ~1.22 Å) and dihedral angles between the triazole and methoxyphenyl groups (e.g., 15–25°).
- Example: A related triazole derivative (3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde) showed a planar triazole ring with π-π stacking interactions .
Basic: What biological screening assays are applicable to this compound?
Methodological Answer:
- Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .
Q. Table 2: Example Bioactivity Data (Similar Triazoles)
| Assay Type | Target | Result (IC/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa cells | 12.5 μM | |
| Antimicrobial | S. aureus | 8 μg/mL |
Advanced: How to investigate the mechanism of enzyme inhibition?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the aldehyde group and π-stacking with the triazole .
- Kinetic assays: Measure enzyme inhibition constants () using fluorogenic substrates. For example, monitor NADPH depletion in CYP3A4 inhibition studies .
Basic: What stability factors should be considered during storage?
Methodological Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent aldehyde oxidation.
- HPLC stability tests: Analyze degradation under accelerated conditions (40°C/75% RH for 4 weeks). Limit degradation products to <5% .
Advanced: How to resolve contradictions in reported biological data?
Methodological Answer:
- Meta-analysis: Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., –NO) may enhance anticancer activity vs. electron-donating (–OCH) .
- Dose-response validation: Replicate assays with standardized protocols (e.g., CellTiter-Glo® for ATP quantification) to minimize variability .
Basic: What computational methods predict electronic properties?
Methodological Answer:
- DFT calculations: Optimize geometry at B3LYP/6-31G* level. Calculate HOMO/LUMO energies to predict reactivity (e.g., aldehyde electrophilicity: HOMO ~ -6.5 eV) .
- Molecular dynamics: Simulate solvation effects in water/DMSO to assess stability .
Advanced: How to evaluate material science applications?
Methodological Answer:
- UV-Vis spectroscopy: Measure λ (e.g., 270–300 nm) to assess π→π* transitions for optoelectronic applications.
- Cyclic voltammetry: Determine redox potentials (e.g., E ~ 1.2 V vs. Ag/AgCl) to evaluate charge transport properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
